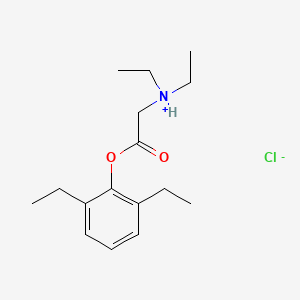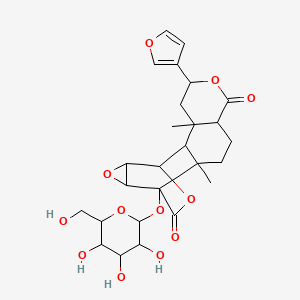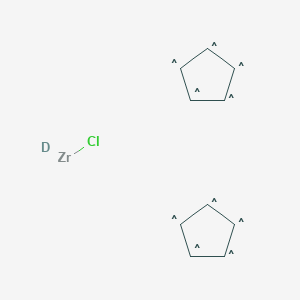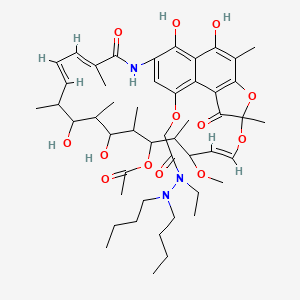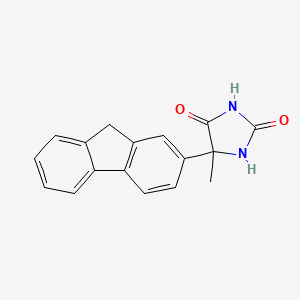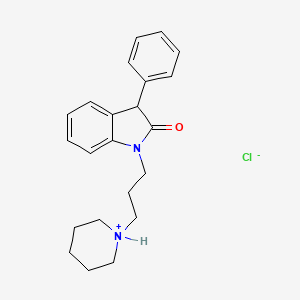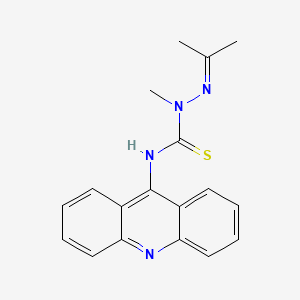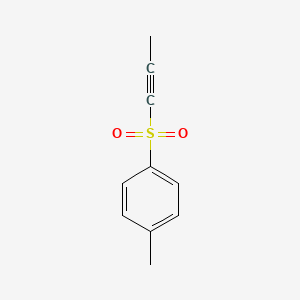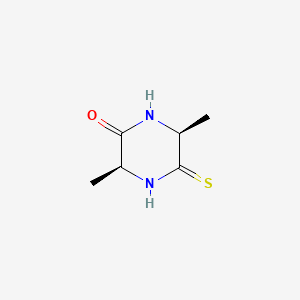
Palmatoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Palmatoside A is typically isolated from natural sources, specifically the roots of Neocheiropteris palmatopedata . The isolation process involves extraction with solvents followed by chromatographic techniques to purify the compound . There is limited information on synthetic routes for this compound, as it is primarily obtained through natural extraction methods.
化学反応の分析
Palmatoside A, like other kaempferol glycosides, can undergo various chemical reactions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugar and kaempferol moieties.
科学的研究の応用
Chemistry: It serves as a model compound for studying glycosidic bonds and their stability.
作用機序
Palmatoside A exerts its effects through multiple pathways:
Inhibition of NF-kappaB Activity: By inhibiting this pathway, this compound can reduce inflammation and potentially prevent cancer cell proliferation.
Reduction of Nitric Oxide Production: This helps in reducing inflammation and oxidative stress.
Inhibition of COX-1 Enzyme: By inhibiting this enzyme, this compound can reduce the production of pro-inflammatory prostaglandins.
類似化合物との比較
Palmatoside A is similar to other kaempferol glycosides such as:
Palmatoside B: Also isolated from Neocheiropteris palmatopedata, it shares similar bioactive properties but differs in its sugar moiety.
Palmatoside C: Another kaempferol glycoside with similar inhibitory effects on NF-kappaB activity.
Multiflorin A and B: Known kaempferol glycosides with distinct sugar moieties and bioactivities.
Afzelin: A kaempferol glycoside with notable inhibition of quinone reductase 2 activity.
This compound stands out due to its unique sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group, which contributes to its distinct bioactivity .
特性
CAS番号 |
105661-46-9 |
|---|---|
分子式 |
C26H32O12 |
分子量 |
536.5 g/mol |
IUPAC名 |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChIキー |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
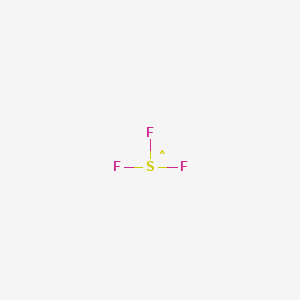
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)
